(Z)-2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile
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Overview
Description
(Z)-2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and a butenedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile typically involves the condensation of 3-chlorobenzaldehyde with 2-amino-3-butenedinitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (Z)-2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-amino-3-[(4-chlorophenyl)methylideneamino]but-2-enedinitrile
- (Z)-2-amino-3-[(2-chlorophenyl)methylideneamino]but-2-enedinitrile
- (Z)-2-amino-3-[(3-fluorophenyl)methylideneamino]but-2-enedinitrile
Uniqueness
(Z)-2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H7ClN4 |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
(Z)-2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C11H7ClN4/c12-9-3-1-2-8(4-9)7-16-11(6-14)10(15)5-13/h1-4,7H,15H2/b11-10-,16-7? |
InChI Key |
BKMDREINDHMFQI-OOQWFJINSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C=N/C(=C(/C#N)\N)/C#N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC(=C(C#N)N)C#N |
Origin of Product |
United States |
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